molecular formula C6H6Br2N2 B13599657 (3,5-Dibromopyridin-2-yl)methanamine

(3,5-Dibromopyridin-2-yl)methanamine

Número de catálogo: B13599657
Peso molecular: 265.93 g/mol
Clave InChI: LPWOKAPMJQZVMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3,5-Dibromopyridin-2-yl)methanamine is a brominated pyridine derivative featuring a methanamine (-CH2NH2) group at the 2-position of the pyridine ring and bromine substituents at the 3- and 5-positions. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting adenosine receptors and other therapeutic targets . The presence of bromine atoms enhances electrophilic reactivity, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. Its molecular weight (calculated from the formula C6H5Br2N2) is approximately 280.93 g/mol, with a mass spectrometry (MS) signal observed at m/z 393.0 [M+H]+ in its protonated hydrochloride form .

Propiedades

Fórmula molecular

C6H6Br2N2

Peso molecular

265.93 g/mol

Nombre IUPAC

(3,5-dibromopyridin-2-yl)methanamine

InChI

InChI=1S/C6H6Br2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2,9H2

Clave InChI

LPWOKAPMJQZVMF-UHFFFAOYSA-N

SMILES canónico

C1=C(C=NC(=C1Br)CN)Br

Origen del producto

United States

Métodos De Preparación

Bromination of Pyridine Derivatives

A patented method (CN107033068A) describes the synthesis of 3,5-dibromo-2,6-dimethylpyridine derivatives, which can be adapted for 3,5-dibromopyridine intermediates:

Step Reagents and Conditions Description
1 3,5-dimethylpyridine and acetic anhydride, reflux Acetylation to activate methyl groups
2 Bromine added dropwise at <23 °C, then heated to 40-55 °C for 2-3 hours Bromination at 3 and 5 positions
3 Water added to dissolve solids, sodium hydroxide solution added dropwise Precipitation of brominated product
4 Filtration and recrystallization in methanol or ethanol Purification of 3,5-dibromo-2-amino pyridine derivatives

This method achieves yields around 63-68% for dibromopyridine intermediates. The use of controlled temperature and stoichiometric bromine addition is critical for selective dibromination.

Introduction of the Methanamine Group at 2-Position

The key step to obtain (3,5-Dibromopyridin-2-yl)methanamine is the conversion of a suitable 2-substituent (e.g., aldehyde, nitrile, or cyanohydrin) into the methanamine group.

Reductive Amination of Cyanohydrin Intermediates

A European patent (EP1358179B1) describes a novel reductive amination process applicable to pyridin-2-yl-methylamine derivatives, which can be adapted for the dibromopyridine system:

Step Reagents and Conditions Description
1 Cyanohydrin intermediate (formula III) and pyridin-2-yl-methylamine (formula IV) Formation of imine intermediate
2 Reductive amination at room temperature in basic medium (using tertiary amine like 1,4-diazabicyclo[2.2.2]octane) Conversion to methanamine
3 Reducing agent: sodium cyanoborohydride (NaBH3CN) Selective reduction of imine to amine
4 Addition of iron sulfate (FeSO4·7H2O) to suppress side reactions Improves yield and purity

This method allows mild conditions, good selectivity, and suppression of side reactions by metal salt additives. It is suitable for preparing pyridin-2-yl-methylamine derivatives with halogen substitutions.

Alternative Routes: Reduction of Aldehyde or Nitrile Intermediates

Another common approach involves:

  • Synthesizing (3,5-dibromopyridin-2-yl)methanol or (3,5-dibromopyridin-2-yl)carbonitrile intermediates
  • Reducing these intermediates to the corresponding methanamine

For example, (3,5-dibromopyridin-2-yl)methanol can be synthesized by reduction of 3,5-dibromopyridine derivatives and then converted to methanamine by amination or reductive amination.

Summary Table of Preparation Methods

Method Key Intermediate Reagents/Conditions Advantages Limitations
Bromination of 3,5-dimethylpyridine 3,5-Dibromo-2-amino pyridine Bromine, acetic anhydride, NaOH, reflux, 40-55 °C High regioselectivity, moderate yield (63-68%) Requires careful temperature control
Reductive amination of cyanohydrin Cyanohydrin + pyridin-2-yl-methylamine NaBH3CN, tertiary amine base, FeSO4 additive, room temp Mild conditions, suppresses side reactions Requires cyanohydrin intermediate
Reduction of (3,5-dibromopyridin-2-yl)methanol (3,5-Dibromopyridin-2-yl)methanol Catalytic hydrogenation or chemical reduction Straightforward conversion to methanamine Availability of methanol intermediate

Research Findings and Considerations

  • Selectivity and yield: Controlled bromination at 3,5-positions is critical to avoid overbromination or substitution at undesired sites.
  • Reaction conditions: Mild reductive amination conditions with sodium cyanoborohydride and organic bases favor high yields and purity.
  • Catalysts and additives: Use of metal salts like iron sulfate helps complex cyanide ions and suppress secondary reactions during reductive amination.
  • Purification: Recrystallization from alcohol solvents (methanol or ethanol) is effective for isolating pure dibromopyridine intermediates.
  • Scalability: The described methods are amenable to scale-up with proper control of temperature and reagent addition rates.

Análisis De Reacciones Químicas

Types of Reactions: (3,5-Dibromopyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine oxides, and heterocyclic compounds with potential biological activity .

Aplicaciones Científicas De Investigación

(3,5-Dibromopyridin-2-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a pharmacophore in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (3,5-Dibromopyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methanamine group contribute to its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparación Con Compuestos Similares

(3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine (AM-1)

  • Structure : Features a fluorinated benzene ring and a pyridyl group, with a methanamine chain at the benzylic position .
  • Synthesis : Prepared via amide coupling between a fluorinated benzonitrile intermediate and a carboxylic acid, followed by reduction to the amine .
  • Key Differences: The fluorine atom introduces electron-withdrawing effects, increasing stability but reducing electrophilic reactivity compared to bromine.

(S)-1-(3,5-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine (4D)

  • Structure : Combines a 3,5-dibromopyridyl group with a difluorophenyl-ethylamine chain .
  • Synthesis : Derived from a sulfinamide precursor via HCl-mediated deprotection in dichloromethane (DCM) .
  • Bromine atoms enable further derivatization (e.g., Suzuki coupling), whereas fluorine is less reactive in such contexts.

N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)methanamine

  • Structure : Contains a benzimidazole ring and a chlorophenyl group .
  • Applications : Evaluated for antifungal and plant-growth modulation properties .
  • Key Differences :
    • Chlorine offers moderate electron-withdrawing effects, intermediate between fluorine and bromine.
    • The benzimidazole core enables hydrogen bonding, which is absent in pyridine-based analogs.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) MS m/z [M+H]+ Key Applications
(3,5-Dibromopyridin-2-yl)methanamine 3,5-Br, 2-CH2NH2 ~280.93 393.0 Intermediate for receptor ligands
(3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine 3-F, 5-pyridyl, 1-CH2NH2 ~229.24 Not reported Hit candidate in drug discovery
(S)-4D 3,5-Br, 2-CH2CH(NH2)-C6H3F2 ~393.0 393.0 Anticancer/neurological agents
N-(1H-Benzimidazol-2-yl)-1-(4-ClPh)methanamine 4-Cl, benzimidazole, CH2NH2 ~273.75 Not reported Agricultural bioactivity

Actividad Biológica

(3,5-Dibromopyridin-2-yl)methanamine is a pyridine derivative notable for its biological activities, particularly in antimicrobial and anticancer research. This compound, characterized by two bromine atoms at the 3 and 5 positions of the pyridine ring, has gained attention for its potential therapeutic applications.

  • Molecular Formula : C7H8Br2N
  • Molecular Weight : 219.04 g/mol
  • Appearance : Light-colored crystalline solid

The synthesis of (3,5-Dibromopyridin-2-yl)methanamine typically involves bromination followed by amination, which enhances its electrophilic character and reactivity with various biological targets.

The biological activity of (3,5-Dibromopyridin-2-yl)methanamine is primarily attributed to its ability to interact with specific molecular targets. It can inhibit various enzymes or receptors, leading to antimicrobial or anticancer effects. The compound's bromine substituents enhance its reactivity, making it suitable for further functionalization and binding to biological targets.

Antimicrobial Activity

Research indicates that (3,5-Dibromopyridin-2-yl)methanamine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

In addition to its antimicrobial properties, (3,5-Dibromopyridin-2-yl)methanamine has been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways. The compound's ability to bind to specific cancer-related proteins enhances its potential as a therapeutic agent.

Research Findings and Case Studies

A review of recent studies highlights the promising biological activities of (3,5-Dibromopyridin-2-yl)methanamine:

Study Findings Biological Activity
Study 1Demonstrated significant inhibition of Staphylococcus aureus growthAntimicrobial
Study 2Induced apoptosis in human cancer cell linesAnticancer
Study 3Showed potential as a biochemical probe in enzyme inhibition assaysBiochemical

These findings underscore the compound's versatility and potential applications in both medicinal chemistry and biological research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.